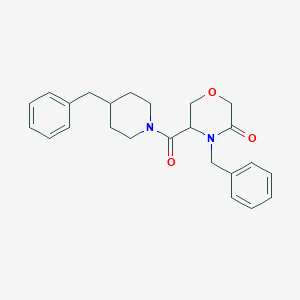

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine, a subunit of the compound , is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C12H17N/c1-2-4-11 (5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . Physical And Chemical Properties Analysis

The molecular weight of 4-Benzylpiperidine is 175.2701 . The density of a similar compound, 4-Amino-1-benzylpiperidine, is 0.933 g/mL at 25 °C .科学的研究の応用

Chemical Synthesis and Organic Chemistry

Facile Synthesis of Tetrahydroisoquinolines : A domino protocol involving 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine was developed for synthesizing tetrahydroisoquinoline derivatives, indicating the use of morpholine derivatives in complex organic synthesis processes (Balamurugan et al., 2011).

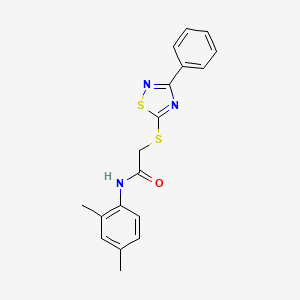

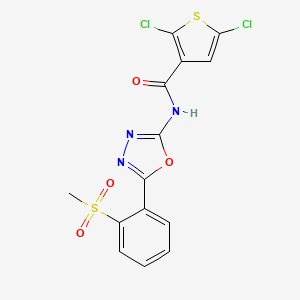

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Synthesis involving morpholine and other primary amines led to new 1,2,4-triazole derivatives with notable antimicrobial properties, suggesting the chemical versatility of morpholine derivatives in pharmaceutical chemistry (Bektaş et al., 2007).

Biological Activity

Glucosidase Inhibitors with Antioxidant Activity : Novel benzimidazole derivatives containing a morpholine skeleton demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their potential as therapeutic agents (Özil et al., 2018).

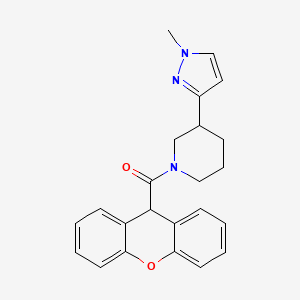

Inhibition of Enzymes for Therapeutic Applications : A study synthesized derivatives bearing morpholino moieties to evaluate their inhibitory activities against enzymes such as acetylcholinesterase (AChE), indicating potential applications in designing enzyme inhibitors (Shafii et al., 2015).

Materials Science and Green Chemistry

Photoinitiators for Ultraviolet-Curable Coatings : Research into copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, highlighted their application as photoinitiators, relevant for materials science (Angiolini et al., 1997).

Ionic Liquids for Biomass Solvents : The synthesis and evaluation of 4-benzyl-4-methylmorpholinium salts as ionic liquids showcased their potential low toxicity and applicability as solvents for biomass, contributing to the field of green chemistry (Pernak et al., 2011).

作用機序

特性

IUPAC Name |

4-benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-23-18-29-17-22(26(23)16-21-9-5-2-6-10-21)24(28)25-13-11-20(12-14-25)15-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKUMXWHRFXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)

![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)